molecular formula C11H11N3O B8563839 5-Amino-2-(pyridin-2-ylmethyloxy)pyridine

5-Amino-2-(pyridin-2-ylmethyloxy)pyridine

Cat. No. B8563839
M. Wt: 201.22 g/mol
InChI Key: KWCHHSFRDFQMCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-(pyridin-2-ylmethyloxy)pyridine is a useful research compound. Its molecular formula is C11H11N3O and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Amino-2-(pyridin-2-ylmethyloxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-2-(pyridin-2-ylmethyloxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

6-(pyridin-2-ylmethoxy)pyridin-3-amine

InChI

InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2

InChI Key

KWCHHSFRDFQMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)COC2=NC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Nitro-2-(pyridin-2-ylmethyloxy)pyridine (D1, 2.0 g, 0.0087 mole) in ethanol (70 ml) was treated with tin (II) chloride (8.3 g, 0.044 mole) in conc. HCl (15 ml). The mixture was heated to 50° C. for 0.5 hour. After cooling to room temperature, the mixture was diluted with water, basified with 10% aqueous sodium hydroxide solution, extracted into ethyl acetate, dried (Na2SO4) and evaporated in vacuo to afford the title compound (1.36 g, 78%) as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

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